molecular formula C21H23NO3 B11643521 8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B11643521
M. Wt: 337.4 g/mol
InChI Key: IBGGEPKJZZEQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE: is a complex organic compound characterized by its unique cyclohepta[c]pyrrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohepta[c]pyrrol structure, followed by the introduction of ethoxy and methyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE
  • 8-METHOXY-2-(4-METHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE

Uniqueness

Compared to similar compounds, 8-ETHOXY-2-(4-ETHOXYPHENYL)-1,3-DIMETHYL-2H,4H-CYCLOHEPTA[C]PYRROL-4-ONE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

4-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C21H23NO3/c1-5-24-17-12-10-16(11-13-17)22-14(3)20-18(23)8-7-9-19(25-6-2)21(20)15(22)4/h7-13H,5-6H2,1-4H3

InChI Key

IBGGEPKJZZEQSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.